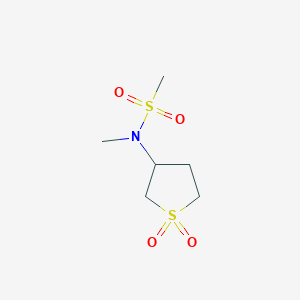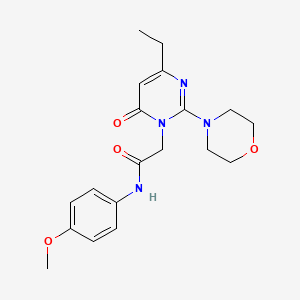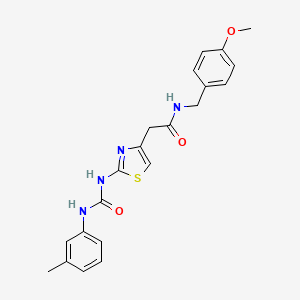![molecular formula C20H21FN4O3 B3011752 N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923145-98-6](/img/structure/B3011752.png)
N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . This class of compounds has been studied for their potential as antitubercular agents . The compound is a grey powder with a melting point of 253 °C .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a cyclohexyl group, a 4-fluorophenyl group, and a carboxamide group .
Physical And Chemical Properties Analysis
The compound is a grey powder with a melting point of 253 °C . Other physical and chemical properties such as solubility, stability, and pKa are not mentioned in the available literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Śladowska et al. (1990) explored the synthesis of new derivatives, including the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates, leading to derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Methodology in Synthesis
- Morabia and Naliapara (2014) reported on the simple and efficient one-pot synthesis of a series of novel pyrazolo[1,5-a]pyrimidines, demonstrating the operational simplicity and good yields of these processes (Morabia & Naliapara, 2014).
- Marcotte, Rombouts, and Lubell (2003) synthesized benzyl esters of pyrrolo[3,2-d]pyrimidines, adding molecular diversity onto the pyrimidine nitrogens and highlighting the versatile nature of these compounds in chemical synthesis (Marcotte, Rombouts, & Lubell, 2003).
Biological and Pharmacological Activities
- Liu et al. (2016) synthesized a related compound and evaluated its inhibition on the proliferation of certain cancer cell lines, indicating potential therapeutic applications (Liu et al., 2016).
- Akbari et al. (2008) synthesized derivatives with significant inhibition on bacterial and fungal growth, showcasing the antimicrobial potential of these compounds (Akbari et al., 2008).
Crystallography and Structural Analysis
- The crystal structure of related compounds was determined in studies like that of Elliott et al. (1998), which helps in understanding the molecular geometry and potential interactions of these compounds (Elliott et al., 1998).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential as an antitubercular agent, given the promising results seen with other pyrrolo[2,3-d]pyrimidine derivatives . Additionally, further studies could be conducted to fully elucidate its synthesis process, mechanism of action, and physical and chemical properties.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-24-11-15(18(26)22-13-5-3-2-4-6-13)16-17(24)19(27)25(20(28)23-16)14-9-7-12(21)8-10-14/h7-11,13H,2-6H2,1H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSORBCRGFLTBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)







![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011690.png)
![(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one](/img/structure/B3011691.png)